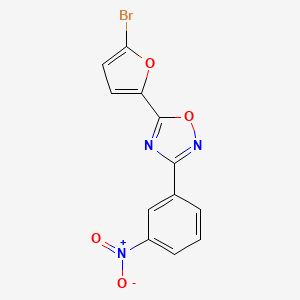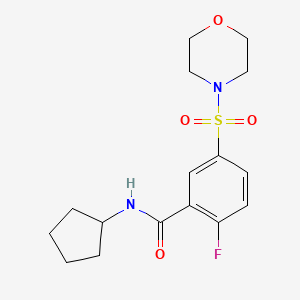![molecular formula C19H17N3O3 B5841673 N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide, also known as CPPB, is a chemical compound that has been widely used in scientific research. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that plays a crucial role in the modulation of pain, anxiety, and mood.
作用機序
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide acts as a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. The receptor is activated by the endogenous neuropeptide nociceptin/orphanin FQ peptide, which plays a crucial role in the modulation of pain, anxiety, and mood. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide binds to the NOP receptor and blocks the effects of nociceptin/orphanin FQ peptide, leading to a reduction in pain, anxiety, and mood.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can produce a variety of biochemical and physiological effects. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been shown to reduce pain and anxiety in animal models of pain and anxiety. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has also been shown to produce antidepressant-like effects in animal models of depression. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been shown to reduce stress-induced behaviors in animal models of stress.
実験室実験の利点と制限
The use of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide in lab experiments has several advantages and limitations. One advantage is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is a selective antagonist of the NOP receptor, which allows for the specific investigation of the physiological and pharmacological roles of the receptor. Another advantage is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is relatively easy to synthesize and can be obtained in large quantities. One limitation is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can produce off-target effects, which can complicate the interpretation of experimental results. Another limitation is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can be expensive, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide in scientific research. One direction is the investigation of the role of the NOP receptor in drug addiction and withdrawal. Another direction is the investigation of the role of the NOP receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of more selective and potent NOP receptor antagonists could lead to the development of new therapeutics for pain, anxiety, and mood disorders.
合成法
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide involves a series of chemical reactions. The starting material is 4-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyanocyclopentene in the presence of a Lewis acid catalyst to form the corresponding cyclopentyl ketone. The ketone is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl boronic acid. Finally, the aryl boronic acid is reacted with 4-nitrobenzoyl chloride in the presence of a base to form N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide.
科学的研究の応用
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been widely used in scientific research as a tool for investigating the physiological and pharmacological roles of the NOP receptor. Studies have shown that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can be used to block the effects of nociceptin/orphanin FQ peptide on pain, anxiety, and mood. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has also been used to investigate the role of the NOP receptor in drug addiction, depression, and stress.
特性
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(11-1-2-12-19)15-5-7-16(8-6-15)21-18(23)14-3-9-17(10-4-14)22(24)25/h3-10H,1-2,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYOLJQNYJJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)


![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)